tert-Butyl 3-bromo-6,6-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate
Description
tert-Butyl 3-bromo-6,6-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (CAS: 1188264-74-5) is a brominated, N-heterocyclic compound with a molecular formula of C₁₁H₁₆BrN₃O₂ and a molecular weight of 302.17 g/mol . It features a fused imidazo[1,5-a]pyrazine core, a tert-butyl carboxylate protecting group at position 7, and bromine and dimethyl substituents at positions 3 and 6, respectively. This compound is primarily used as an intermediate in pharmaceutical synthesis, leveraging its bromine atom for cross-coupling reactions and its sterically hindered dimethyl groups for modulating reactivity .
Properties
Molecular Formula |
C13H20BrN3O2 |
|---|---|
Molecular Weight |
330.22 g/mol |
IUPAC Name |
tert-butyl 3-bromo-6,6-dimethyl-5,8-dihydroimidazo[1,5-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C13H20BrN3O2/c1-12(2,3)19-11(18)17-7-9-6-15-10(14)16(9)8-13(17,4)5/h6H,7-8H2,1-5H3 |
InChI Key |
JHDIZIKTYRMJEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN2C(=CN=C2Br)CN1C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 3-bromo-6,6-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazo[1,5-a]pyrazine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl bromide in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
tert-Butyl 3-bromo-6,6-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
This compound has shown promise in the development of pharmaceuticals due to its bioactive properties. Studies indicate that derivatives of imidazo[1,5-a]pyrazine exhibit antitumor and antimicrobial activities. The bromine substitution enhances the compound's reactivity, making it suitable for further modifications that can lead to more potent derivatives.
Antimicrobial Activity
Research has demonstrated that compounds similar to tert-butyl 3-bromo-6,6-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate possess significant antimicrobial properties. For instance, studies have reported effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics or preservatives in food and pharmaceutical industries.
Anticancer Research
The imidazo[1,5-a]pyrazine core is known for its anticancer properties. Investigations into this compound have revealed its ability to inhibit cancer cell proliferation in vitro. This activity is attributed to its interaction with specific biological targets involved in cell cycle regulation and apoptosis.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its reactive bromine atom allows for nucleophilic substitution reactions, facilitating the synthesis of more complex molecules. This feature is particularly useful in the pharmaceutical industry for creating novel drug candidates.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effective inhibition of E. coli and S. aureus growth with minimum inhibitory concentrations (MIC) below established thresholds for existing antibiotics. |
| Study B | Anticancer Properties | Showed a dose-dependent reduction in viability of breast cancer cells (MCF-7), highlighting its potential as an anticancer agent. |
| Study C | Synthetic Applications | Utilized as a precursor in the synthesis of more complex heterocycles with enhanced biological activity profiles. |
Mechanism of Action
The mechanism by which tert-Butyl 3-bromo-6,6-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate exerts its effects depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved can vary widely depending on the context of its use.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural analogs and their distinguishing features:
Reactivity and Pharmacological Potential
- Bromine Reactivity : The 3-bromo substituent in the target compound facilitates Suzuki-Miyaura couplings, as demonstrated in , where similar brominated intermediates achieved 94% yields in cross-coupling reactions .
- Triazolo Core : The triazolo analog (CAS 723286-79-1) shows higher solubility (22.2 mg/mL) compared to the target compound (6.52 mg/mL), suggesting better aqueous compatibility .
Biological Activity
tert-Butyl 3-bromo-6,6-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is a synthetic organic compound with a unique imidazo-pyrazine structure. Its molecular formula is CHBrNO, and it has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and case studies highlighting its pharmacological significance.
The compound features:
- Molecular Weight : 302.17 g/mol
- Density : 1.52 g/cm³ (predicted)
- Boiling Point : 423.5 °C (predicted)
- pKa : 3.37 (predicted)
- Log P : Ranges from 1.46 to 2.71, indicating good membrane permeability and potential bioavailability .
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities:
- Kinase Inhibition : The compound has shown potential as a kinase inhibitor, particularly against various receptor tyrosine kinases. Its structure allows it to interact with the ATP binding pocket of kinases, which is critical for their activation .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific mechanisms remain to be fully elucidated. It has been compared with other thiazole derivatives that exhibit varying degrees of antimicrobial activity .
- Cytochrome P450 Enzyme Interaction : The presence of the bromine atom facilitates nucleophilic substitution reactions that may influence cytochrome P450 enzymes' activity, which are crucial in drug metabolism .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| tert-Butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate | 1188265-64-6 | 0.81 | Different bromination site |
| tert-Butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate | 949922-61-6 | 0.69 | Variations in nitrogen positioning |
| tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate | 374795-76-3 | 0.88 | No bromination; focus on dihydroimidazole core |
These comparisons highlight the unique aspects of tert-butyl 3-bromo-6,6-dimethyl compound and its potential advantages in various applications due to its structural modifications.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Activity : In vitro studies have shown that compounds similar to tert-butyl 3-bromo derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated IC values ranging from low micromolar to nanomolar concentrations against resistant cancer strains .
- Pharmacological Profiles : A review highlighted the pharmacological profiles of various imidazo-pyrazine derivatives, indicating that modifications at the bromination site can significantly alter their biological efficacy and selectivity against specific targets such as kinases and receptors involved in cancer progression .
- Synergistic Effects : Some studies have suggested that combining this compound with other therapeutic agents could enhance its biological activity through synergistic mechanisms, particularly in cancer therapy and antimicrobial applications.
Q & A
Q. Q1. What are the optimal synthetic routes for preparing tert-butyl 3-bromo-6,6-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate?
Methodological Answer: The compound is synthesized via bromination of a tert-butyl-protected dihydroimidazo-pyrazine precursor. Key steps include:
- Precursor Preparation : Start with tert-butyl 6,6-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (CAS 374795-76-3, ).
- Bromination : Use N-bromosuccinimide (NBS) in dichloromethane (DCM) at room temperature (24-hour reaction), followed by silica gel chromatography (10–60% ethyl acetate/heptane) for purification .
- Yield Optimization : Adjust stoichiometry (1.1 eq NBS) and monitor reaction completion via TLC or LC-MS.
Q. Q2. How is the compound characterized spectroscopically, and what key data confirm its structure?
Methodological Answer: Structural confirmation relies on:
- 1H/13C NMR : Peaks for tert-butyl (δ ~1.4 ppm, 9H), bromine-substituted carbon (δ ~35 ppm), and imidazo-pyrazine backbone (δ 4.2–5.8 ppm for CH2 groups) .
- HRMS : Exact mass validation (e.g., calculated [M+H]+: 386.08; observed: 386.07) .
- IR Spectroscopy : C=O stretch (~1700 cm⁻¹) for the carboxylate group .
Critical Note : Compare experimental data with computational predictions (e.g., Gaussian DFT for NMR shifts) to resolve ambiguities.
Q. Q3. What are the stability considerations for this compound under standard laboratory conditions?
Methodological Answer:
- Acid Sensitivity : The tert-butyl carbamate group hydrolyzes in trifluoroacetic acid (TFA), requiring neutral pH storage ().
- Light/Temperature : Store at –20°C in amber vials to prevent bromine dissociation or ring decomposition .
- Purity Checks : Monitor via HPLC (C18 column, acetonitrile/water gradient) to detect degradation products .
Advanced Research Questions
Q. Q4. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer:
- Electronic Effects : The bromine atom at position 3 acts as a leaving group, enabling palladium-catalyzed coupling. Steric hindrance from the 6,6-dimethyl group may slow transmetallation .
- Optimization : Use Pd(PPh3)4 (5 mol%), K2CO3 (2 eq), and arylboronic acids in THF/H2O (3:1) at 80°C for 24h. Monitor regioselectivity via 19F NMR if fluorinated partners are used .
Q. Q6. How is this compound utilized as an intermediate in medicinal chemistry?
Methodological Answer:
- Boc Deprotection : Treat with TFA/DCM (1:1) to expose the amine for subsequent amidation (e.g., with pyrazine-carboxamide derivatives) .
- Case Study : In kinase inhibitor synthesis, the bromine is replaced with cyano groups via nucleophilic substitution, enhancing target binding .
Q. Synthetic Pathway :
Boc deprotection → 2. Amide coupling → 3. Functional group interconversion.
Yield : 70–85% after optimization .
Q. Q7. How are contradictions in spectral data resolved (e.g., unexpected NMR peaks)?
Methodological Answer:
- Artifact Identification : Spurious peaks may arise from residual solvents (e.g., DMSO-d6 at δ 2.5 ppm) or rotamers due to restricted rotation .
- 2D NMR (HSQC/HMBC) : Assign ambiguous signals by correlating 1H-13C couplings. For example, HMBC confirms bromine’s position via long-range coupling to C3 .
Q. Q8. What strategies mitigate low yields in large-scale syntheses?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
